Cas no 1123813-50-2 (1-isocyanato-2-methyl-4-(trifluoromethyl)benzene)

1123813-50-2 structure
اسم المنتج:1-isocyanato-2-methyl-4-(trifluoromethyl)benzene
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-
- 1-isocyanato-2-methyl-4-(trifluoromethyl)benzene
-
- نواة داخلي: 1S/C9H6F3NO/c1-6-4-7(9(10,11)12)2-3-8(6)13-5-14/h2-4H,1H3
- مفتاح Inchi: AJVYETTUPCFOKH-UHFFFAOYSA-N
- ابتسامات: C1(N=C=O)=CC=C(C(F)(F)F)C=C1C
الخصائص التجريبية
- كثيف: 1.22±0.1 g/cm3(Predicted)
- نقطة الغليان: 203.9±40.0 °C(Predicted)
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929560-10g |
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |
1123813-50-2 | 95% | 10g |
$4236.0 | 2023-09-17 | |
Enamine | EN300-1929560-0.5g |
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |
1123813-50-2 | 95% | 0.5g |
$768.0 | 2023-09-17 | |
Enamine | EN300-1929560-0.25g |
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |
1123813-50-2 | 95% | 0.25g |
$487.0 | 2023-09-17 | |
Enamine | EN300-1929560-1.0g |
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |
1123813-50-2 | 95% | 1g |
$943.0 | 2023-05-26 | |
Enamine | EN300-1929560-0.05g |
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |
1123813-50-2 | 95% | 0.05g |
$229.0 | 2023-09-17 | |
Enamine | EN300-1929560-5g |
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |
1123813-50-2 | 95% | 5g |
$2858.0 | 2023-09-17 | |
Enamine | EN300-1929560-0.1g |
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |
1123813-50-2 | 95% | 0.1g |
$342.0 | 2023-09-17 | |
Enamine | EN300-1929560-2.5g |
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |
1123813-50-2 | 95% | 2.5g |
$1931.0 | 2023-09-17 | |
Enamine | EN300-1929560-5.0g |
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |
1123813-50-2 | 95% | 5g |
$2732.0 | 2023-05-26 | |
Enamine | EN300-1929560-10.0g |
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |
1123813-50-2 | 95% | 10g |
$4052.0 | 2023-05-26 |
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene الوثائق ذات الصلة
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
1123813-50-2 (1-isocyanato-2-methyl-4-(trifluoromethyl)benzene) منتجات ذات صلة
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
الموردين الموصى بهم
Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Changfu Chemical Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
